N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N'-prop-2-en-1-ylurea
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Overview
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a tert-butyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with appropriate reagents to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-3-(2,4-dimethylphenyl)propanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, tert-butyl group, and urea moiety allows for versatile interactions and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
55808-04-3 |
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Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-3-prop-2-enylurea |
InChI |
InChI=1S/C12H19N3O2/c1-6-7-13-11(16)15(5)10-8-9(17-14-10)12(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,16) |
InChI Key |
RGRZKJNGJJLPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N(C)C(=O)NCC=C |
Origin of Product |
United States |
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